3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and furan substituents. Its unique structure contributes to its wide range of applications in various fields, including medicinal chemistry and agricultural science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then treated with thiourea to form the desired triazolo-thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolo-thiadiazole derivatives.
Substitution: Formation of substituted triazolo-thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
Industry: Utilized in the development of new pesticides and herbicides for agricultural applications.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the furan substituent but shares similar biological activities.
6-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the dichlorophenyl substituent but exhibits comparable antimicrobial properties.
Uniqueness
The presence of both dichlorophenyl and furan substituents in 3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole enhances its biological activity and broadens its range of applications compared to similar compounds .
Properties
Molecular Formula |
C13H6Cl2N4OS |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6Cl2N4OS/c14-7-3-4-8(9(15)6-7)11-16-17-13-19(11)18-12(21-13)10-2-1-5-20-10/h1-6H |
InChI Key |
JHRHJCCSUZSRSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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